6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a trione functional group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the bromination of 2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the trione group to other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1,3-benzothiazole
- 7-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 6-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Uniqueness
6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
204851-01-4 |
---|---|
Molecular Formula |
C8H6BrNO3S |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
6-bromo-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6BrNO3S/c1-10-8(11)6-3-2-5(9)4-7(6)14(10,12)13/h2-4H,1H3 |
InChI Key |
HNKPLDQNUVJJBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.